

A Comprehensive Technical Guide to (S)-1-Boc-3-aminopiperidine

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Compound of Interest

Compound Name: (S)-1-Boc-3-aminopiperidine

Cat. No.: B046749

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This in-depth guide provides a detailed overview of the chemical and physical properties, synthesis, and applications of **(S)-1-Boc-3-aminopiperidine**, a key chiral building block for researchers, scientists, and professionals in drug development.

Core Chemical Properties and Data

(S)-1-Boc-3-aminopiperidine, with the IUPAC name tert-butyl (3S)-3-aminopiperidine-1-carboxylate, is a versatile synthetic intermediate widely utilized in medicinal chemistry.^[1] Its structure features a piperidine ring with an amine group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen. This Boc group enhances the compound's stability and modulates its reactivity, making it an ideal component in the synthesis of complex bioactive molecules.^[1]

Physical and Chemical Properties

Quantitative data for **(S)-1-Boc-3-aminopiperidine** are summarized in the table below. It is important to note that reported values for melting and boiling points can vary depending on the source and purity.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₂	[1][2]
Molecular Weight	200.28 g/mol	[1][2]
Appearance	Colorless to light yellow oil or semi-solid	[1][3]
Melting Point	122-127 °C	[4]
Boiling Point	277.3 ± 33.0 °C (Predicted)	[3]
Optical Rotation	[α] _{D20} = +34.0° to +38.0° (c=5% in MeOH)	[1]
Solubility	Freely soluble in ethanol and dimethylsulfoxide (DMSO).	[3][4]
CAS Number	625471-18-3	[1]

Spectroscopic Data

Spectroscopic data are crucial for the identification and characterization of **(S)-1-Boc-3-aminopiperidine**. Available data includes:

- ¹H NMR: Spectra are available for this compound.[5]
- IR and Mass Spectrometry: Data has been recorded for the racemic mixture, 1-Boc-3-aminopiperidine.

Experimental Protocols

Detailed methodologies for the synthesis of **(S)-1-Boc-3-aminopiperidine** are critical for its practical application. Two common synthetic approaches are outlined below.

Chemical Synthesis from (S)-Nipecotic Acid Ethyl Ester

A multi-step chemical synthesis route starting from (S)-nipecotic acid ethyl ester is a common method for preparing **(S)-1-Boc-3-aminopiperidine**. [6]

Step 1: Boc Protection

- Dissolve (S)-nipecotic acid ethyl ester (0.2 mol) and triethylamine (0.4 mol) in dichloromethane (150 mL).
- Cool the solution to below 0 °C.
- Slowly add a solution of di-tert-butyl dicarbonate (0.24 mol) in dichloromethane (100 mL), maintaining the temperature between 0-10 °C.
- After the addition is complete, wash the reaction mixture successively with unsaturated potassium carbonate solution, 5% HCl, and saturated brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield (S)-N-Boc-3-piperidine ethyl formate.

Step 2: Ammonolysis

- Dissolve the (S)-N-Boc-3-piperidine ethyl formate (0.16 mol) in 1,4-dioxane (300 mL) and add 28% aqueous ammonia.
- Seal the reaction vessel and heat to 85-90 °C for 1.5 hours.
- After the reaction, evaporate the solvent under reduced pressure.
- Recrystallize the residue from petroleum ether to obtain (S)-N-Boc-3-piperidyl urea.

Step 3: Hofmann Rearrangement

- Cool a solution of NaOH (0.45 mol) in water to below 0 °C.
- Add 10% sodium hypochlorite solution (0.15 mol) and stir for 30 minutes.
- Add the (S)-N-Boc-3-piperidyl urea (from the previous step) in one portion.
- Heat the mixture to 70 °C for 45 minutes.
- Cool the reaction to room temperature and extract with diethyl ether.

- Wash the combined organic phases with saturated brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield (S)-N-Boc-3-aminopiperidine.

Biocatalytic Synthesis using ω -Transaminase

An efficient and environmentally friendly method for the synthesis of **(S)-1-Boc-3-aminopiperidine** involves the use of an immobilized ω -transaminase in a continuous flow system.^[7] This method offers high conversion rates and space-time yields.^[7]

Experimental Setup:

- A packed-bed reactor containing ω -transaminase immobilized on an amino-ethylenediamine-modified epoxy resin.
- Substrate solution: 1-Boc-3-piperidone.
- Amine donor: Isopropylamine.
- Cofactor: Pyridoxal-5'-phosphate (PLP).

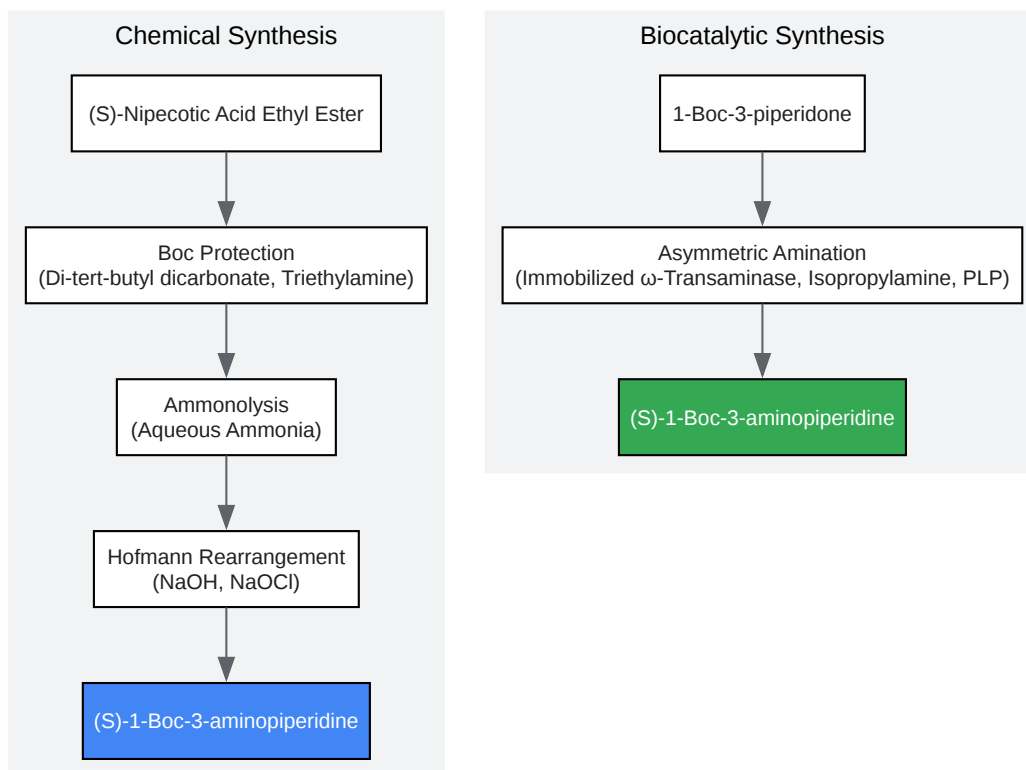
Procedure:

- The substrate solution, amine donor, and cofactor are continuously pumped through the packed-bed reactor.
- The immobilized enzyme catalyzes the asymmetric amination of the prochiral 1-Boc-3-piperidone to the (S)-enantiomer of 1-Boc-3-aminopiperidine.
- The product stream is collected at the reactor outlet.
- This continuous process can achieve high conversions (e.g., 95% within a 10-minute residence time) and has been operated for extended periods, demonstrating its potential for large-scale production.^[7]

Mandatory Visualizations

Synthesis Workflow Diagram

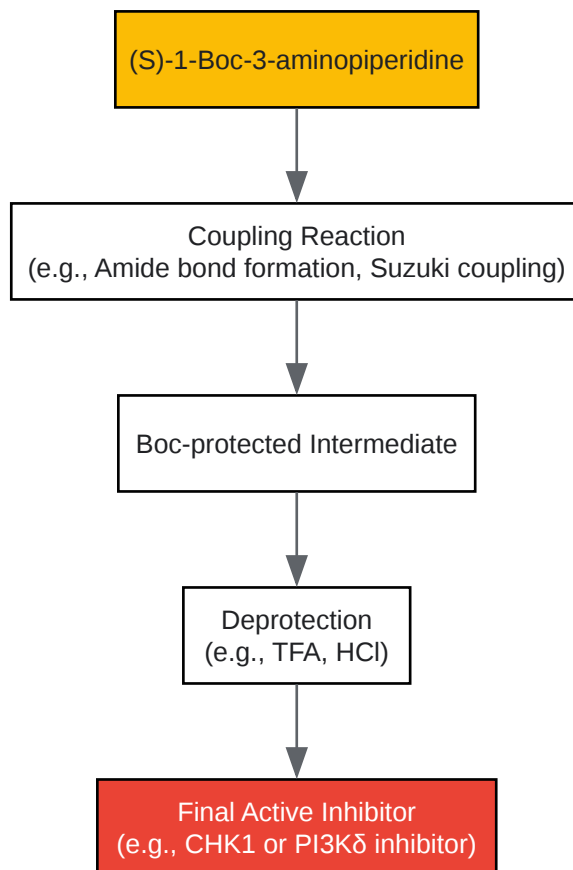
General Synthesis Workflow for (S)-1-Boc-3-aminopiperidine

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Caption: Chemical and biocatalytic synthesis routes to **(S)-1-Boc-3-aminopiperidine**.

Application in Drug Discovery Workflow

Application of (S)-1-Boc-3-aminopiperidine in Inhibitor Synthesis



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Caption: General workflow for the use of **(S)-1-Boc-3-aminopiperidine** in inhibitor synthesis.

Applications in Drug Development

(S)-1-Boc-3-aminopiperidine is a crucial intermediate in the synthesis of various novel therapeutic agents, particularly kinase inhibitors.[8] Its chiral nature is often essential for the biological activity of the final drug molecule.

Checkpoint Kinase 1 (CHK1) Inhibitors

This compound is a key building block for the synthesis of CHK1 inhibitors, such as AZD7762. [9] CHK1 is a critical component of the DNA damage response pathway, and its inhibition can

sensitize cancer cells to chemotherapy and radiation. The synthesis of these inhibitors often involves the coupling of **(S)-1-Boc-3-aminopiperidine** with a heterocyclic core, followed by deprotection of the Boc group.[9]

Phosphoinositide 3-kinase delta (PI3K δ) Inhibitors

(S)-1-Boc-3-aminopiperidine is also utilized in the development of PI3K δ inhibitors.[8] PI3K δ is a key enzyme in the signaling pathways of immune cells, and its inhibitors have shown promise in the treatment of certain hematological malignancies and inflammatory diseases. The synthetic strategies are similar to those for CHK1 inhibitors, where the aminopiperidine moiety is incorporated to interact with specific residues in the kinase active site.

Safety and Handling

(S)-1-Boc-3-aminopiperidine is classified as harmful if swallowed and causes skin and serious eye irritation.[7] It may also cause respiratory irritation.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

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